molecular formula C11H11F3OS B14808220 (4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14808220
M. Wt: 248.27 g/mol
InChI Key: RBGNWPOSZHWHLS-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C11H11F3OS This compound features a trifluoromethyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: The phenyl ring can undergo substitution reactions, where other functional groups replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The cyclopropoxy group can influence the compound’s binding affinity to its targets, while the methylsulfane group can participate in redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfide: Similar in structure but lacks the cyclopropoxy group.

    Cyclopropyl phenyl sulfide: Similar but lacks the trifluoromethyl group.

    Methyl phenyl sulfide: Lacks both the trifluoromethyl and cyclopropoxy groups.

Uniqueness

(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-cyclopropyloxy-4-methylsulfanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3OS/c1-16-8-4-5-10(15-7-2-3-7)9(6-8)11(12,13)14/h4-7H,2-3H2,1H3

InChI Key

RBGNWPOSZHWHLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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